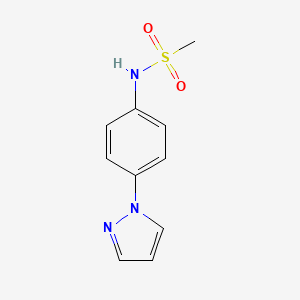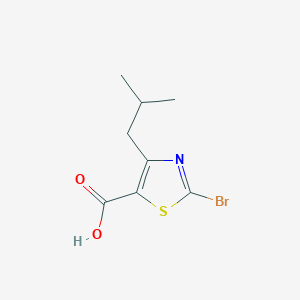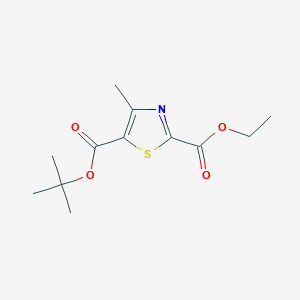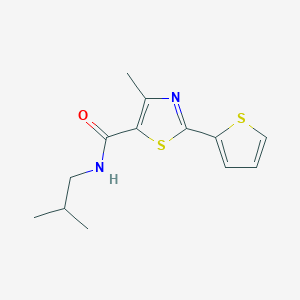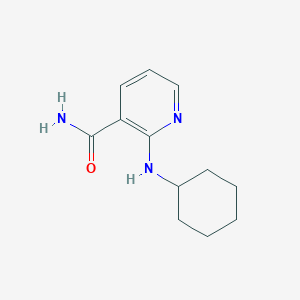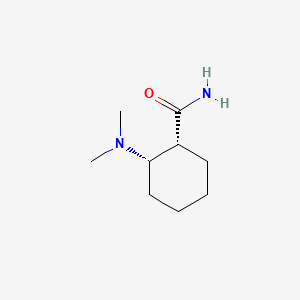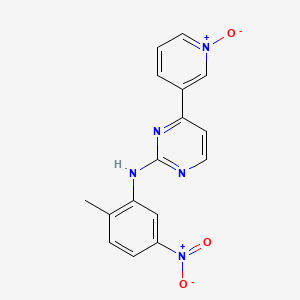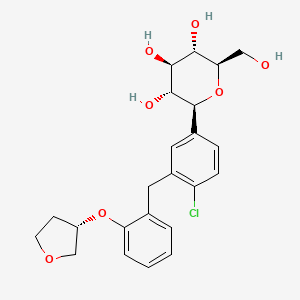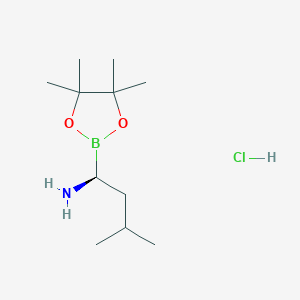
(S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride is a boronic acid derivative Boronic acids and their derivatives are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride typically involves the borylation of an appropriate amine precursor. One common method is the palladium-catalyzed borylation of alkylbenzenes using bis(pinacolato)diboron or pinacolborane . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amine group can be reduced to form the corresponding amine or amide.
Substitution: The boronic acid group can participate in substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium perborate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various catalysts such as palladium or copper complexes. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the amine group can produce primary or secondary amines.
Applications De Recherche Scientifique
(S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride has several scientific research applications:
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, boronic acid derivatives can inhibit enzymes by forming reversible covalent bonds with active site residues. This interaction can disrupt the enzyme’s function and inhibit the growth of cancer cells or bacteria . The compound’s boronic acid group is particularly effective in targeting serine proteases and other enzymes with nucleophilic active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinacolborane: Another boronic acid derivative used in organic synthesis.
Bis(pinacolato)diboron: Commonly used in borylation reactions.
Catecholborane: Used in hydroboration reactions.
Uniqueness
(S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride is unique due to its specific structure, which combines a boronic acid group with an amine group. This combination allows for versatile reactivity and potential applications in various fields. Additionally, the compound’s chiral center adds another layer of complexity and potential for enantioselective reactions.
Propriétés
Formule moléculaire |
C11H25BClNO2 |
|---|---|
Poids moléculaire |
249.59 g/mol |
Nom IUPAC |
(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H24BNO2.ClH/c1-8(2)7-9(13)12-14-10(3,4)11(5,6)15-12;/h8-9H,7,13H2,1-6H3;1H/t9-;/m1./s1 |
Clé InChI |
ADICRSVFBDCOLO-SBSPUUFOSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)[C@@H](CC(C)C)N.Cl |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


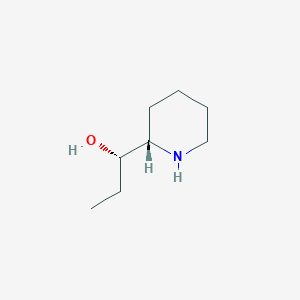
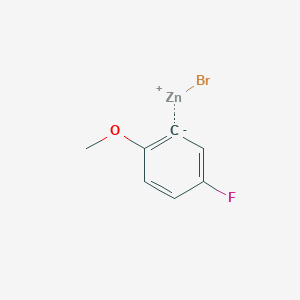
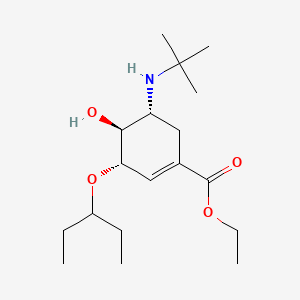
![N-[4-(acetylamino)phenyl]prop-2-enamide](/img/structure/B14900391.png)
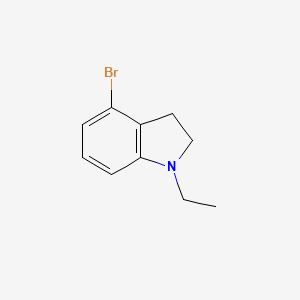
![2-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900396.png)
